molecular formula C20H17N5O B2425936 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1164550-65-5

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2425936
CAS No.: 1164550-65-5
M. Wt: 343.39
InChI Key: NGFGHJBIFXHSBR-KPKJPENVSA-N
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Description

The compound 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetically versatile triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a bioisostere of purine, making it a valuable core structure for designing novel biologically active molecules . Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one structure have been identified as novel inhibitors of Chikungunya virus (CHIKV) replication, demonstrating potent antiviral activity in the low micromolar range with high selectivity indices and minimal cytotoxicity in cell-based assays . The triazole nucleus is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . The synthetic flexibility of the triazolopyrimidine core allows for further functionalization, serving as a key building block for the development of potential therapeutic agents targeting various diseases . This compound is intended for research applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the investigation of new mechanisms of action in virology and oncology.

Properties

IUPAC Name

3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGHJBIFXHSBR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is C19H15N5OC_{19}H_{15}N_{5}O with a molecular weight of approximately 329.363 g/mol. The compound features a fused triazole and pyrimidine ring system with both benzyl and cinnamyl substituents.

Synthesis Methods:
The synthesis of this compound can be achieved through various chemical reactions involving triazole and pyrimidine derivatives. Common methods include:

  • Electrophilic cyclization : This method enhances regioselectivity and stereoselectivity in forming the desired triazolopyrimidine structure.
  • Multi-step synthetic routes : These often involve the reaction of appropriate precursors under controlled conditions to facilitate cyclization .

Biological Activities

The biological activities of this compound have been investigated across several studies:

Antimicrobial Properties

Research indicates that compounds related to the triazolopyrimidine structure exhibit moderate antifungal activity against organisms such as Candida albicans . The presence of specific functional groups in the compound may enhance its interaction with microbial targets.

Anticancer Potential

Triazolopyrimidine derivatives have shown promise in cancer research due to their ability to inhibit specific cellular pathways involved in tumor growth. The unique structure of this compound may allow it to function as a selective inhibitor for certain cancer cell lines .

Case Studies

Several case studies have documented the applications and effectiveness of triazolopyrimidine derivatives:

  • Study on Antifungal Activity :
    • A study examined the antifungal effects of various triazolopyrimidine compounds against Candida albicans. It was found that modifications to the substituents significantly influenced the biological activity .
  • Anticancer Research :
    • In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of nucleic acid synthesis due to structural similarities with purine analogs .

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Effectiveness Reference
AntifungalCandida albicansModerate activity
AnticancerVarious cancer cell linesCytotoxic effects

Mechanism of Action

The mechanism of action of 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential, activating caspase-9/3, and regulating the expression of proteins like Bax, Bak, PUMA, Bcl-2, and Mcl-1 . These interactions disrupt cellular processes, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its unique structural features lend it potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5OC_{19}H_{15}N_{5}O with a molecular weight of approximately 329.363 g/mol. The compound features a fused triazole and pyrimidine ring system with substituents that significantly influence its biological activity.

Key Structural Features

  • Fused Ring System : The triazole and pyrimidine rings contribute to the compound's stability and reactivity.
  • Substituents : The presence of benzyl and cinnamyl groups enhances lipophilicity, potentially improving membrane permeability and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Electrophilic Cyclization : This method is often employed to achieve regioselectivity in forming the triazolopyrimidine structure.
  • Reactions with Precursors : Appropriate triazole and pyrimidine derivatives are reacted under controlled conditions to facilitate cyclization.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : These compounds may interact with specific enzymes or receptors involved in cancer cell signaling pathways.
  • Microtubule Modulation : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazolopyrimidine derivatives:

  • Substituent Effects : The nature and position of substituents on the aromatic rings significantly affect biological activity. Electron-withdrawing groups tend to enhance potency by stabilizing reactive intermediates during enzyme interactions .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Cytotoxicity Against Cancer Cell Lines : A series of triazolopyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results for lead optimization .
  • Inhibition of Angiogenesis : Compounds similar to 3-benzyl-6-cinnamyl have been shown to inhibit angiogenesis in vitro by disrupting endothelial cell functions .

Q & A

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Core formationCarbon disulfide, NaOH, EtOH77
Cinnamyl substitutionCinnamyl bromide, KOH, DMF68–74

How is the structural characterization of this compound validated in academic research?

Basic Question
Key methods include:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C3–N4 = 1.32 Å) and confirms substitution patterns .
  • NMR spectroscopy : 1^1H NMR (δ 7.2–7.5 ppm for benzyl/cinnamyl protons) and 13^{13}C NMR (δ 160–165 ppm for carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 364.12) .

Advanced Tip : Use SHELX for refining crystallographic data, especially for resolving disorder in cinnamyl substituents .

What is the proposed antiviral mechanism of this compound against Chikungunya virus (CHIKV)?

Basic Question
The compound inhibits CHIKV replication by targeting the viral capping enzyme nsP1, which is essential for 5'-RNA cap formation. This disrupts viral RNA stability and translation .

Q. Key Evidence :

  • EC50_{50} : 0.8–2.1 µM against CHIKV strains (e.g., LR2006 OPY1) in Vero cells .
  • Selectivity index (SI) : >100 in cytotoxicity assays (e.g., CC50_{50} > 200 µM in HEK293 cells) .

How do structural modifications impact antiviral potency?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

  • N3-Benzyl group : Critical for nsP1 binding; bulkier groups (e.g., 4-methoxybenzyl) reduce potency due to steric clashes .
  • N6-Cinnamyl group : Enhances membrane permeability; unsaturated bonds improve activity against African and Asian CHIKV strains .
  • C5 modifications : Thioether or hydrazine substitutions decrease activity, suggesting a preference for unmodified C5 .

Q. Methodological Recommendations :

Standardize assays using WHO reference strains (e.g., CHIKV-SGP11).

Include internal controls (e.g., ribavirin) to normalize inter-lab variability .

What crystallographic tools are recommended for resolving structural ambiguities?

Advanced Question

  • SHELX suite : Use SHELXL for refining small-molecule structures and SHELXD for phase resolution in twinned crystals .
  • Disorder modeling : Apply PART instructions in SHELXL to model cinnamyl group rotamers .

Q. Table 3: Crystallographic Data Highlights

ParameterValue
Space groupP21_1/c
R-factor0.042
Bond angle variance<0.005 Ų

Does this compound show cross-strain efficacy against other alphaviruses?

Advanced Question
Limited activity is observed against Venezuelan equine encephalitis virus (VEEV) and Sindbis virus (EC50_{50} > 10 µM). Specificity for CHIKV nsP1 is attributed to structural differences in the capping enzyme’s active site .

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